![molecular formula C25H28BrN5O5 B10880237 N'-[(3Z)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B10880237.png)
N'-[(3Z)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[5-BROMO-2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE is a complex organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines an indole core with various functional groups, making it a candidate for diverse chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[5-BROMO-2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Piperidinylmethyl Substitution: The brominated indole is reacted with piperidine and formaldehyde to introduce the piperidinylmethyl group.
Hydrazide Formation: The resulting compound is then reacted with hydrazine hydrate to form the hydrazide.
Condensation with Dimethoxybenzaldehyde: Finally, the hydrazide is condensed with 3,4-dimethoxybenzaldehyde to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of each step to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core and the piperidinylmethyl group.
Reduction: Reduction reactions can target the carbonyl groups and the imine linkage.
Substitution: The bromine atom at the 5-position is a site for nucleophilic substitution reactions.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Condensation: Aldehydes or ketones under acidic or basic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced forms of the carbonyl and imine groups.
Substitution: Substituted derivatives at the 5-position.
Condensation: Various hydrazone derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing new drugs targeting various diseases.
Biological Research: Studying its effects on cellular pathways and molecular targets.
Pharmaceutical Industry: Potential use in the formulation of new therapeutic agents.
Chemical Biology: Investigating its interactions with biological macromolecules.
Mechanism of Action
The exact mechanism of action of N’~1~-[5-BROMO-2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure suggests it could inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N’~1~-[5-BROMO-2-OXO-1-(MORPHOLINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE
- **N’~1~-[5-BROMO-2-OXO-1-(PYRROLIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE
Uniqueness
The uniqueness of N’~1~-[5-BROMO-2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C25H28BrN5O5 |
|---|---|
Molecular Weight |
558.4 g/mol |
IUPAC Name |
N-[5-bromo-2-hydroxy-1-(piperidin-1-ylmethyl)indol-3-yl]imino-2-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxyacetamide |
InChI |
InChI=1S/C25H28BrN5O5/c1-34-21-9-6-17(12-22(21)35-2)14-27-36-15-23(32)28-29-24-19-13-18(26)7-8-20(19)31(25(24)33)16-30-10-4-3-5-11-30/h6-9,12-14,33H,3-5,10-11,15-16H2,1-2H3/b27-14+,29-28? |
InChI Key |
IWXKJIWWDUUXQM-UYTXUDMOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/OCC(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCCCC4)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NOCC(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCCCC4)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B10880156.png)
![N-(2,5-dimethoxyphenyl)-2-[(7,8-dimethoxyphthalazin-1-yl)sulfanyl]acetamide](/img/structure/B10880159.png)
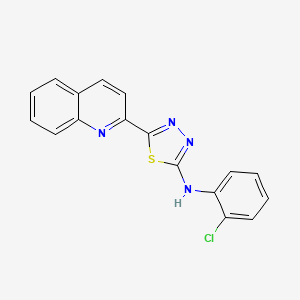
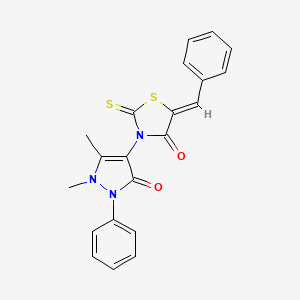
![2-(4-methoxyphenyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10880176.png)
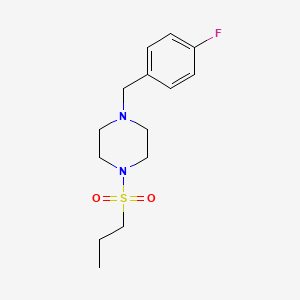
![2-{2-[3-(Thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole](/img/structure/B10880200.png)
![2-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B10880205.png)
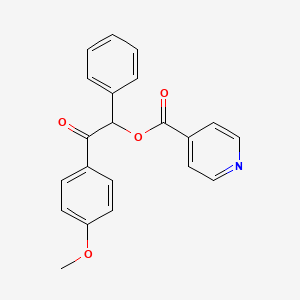
![1-(4-Methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10880213.png)
![Biphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10880214.png)
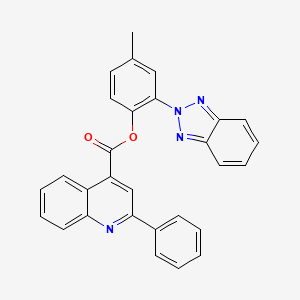
![2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione](/img/structure/B10880223.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(3-methylpyridin-2-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10880224.png)
